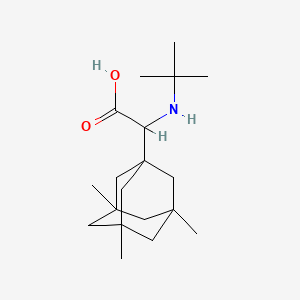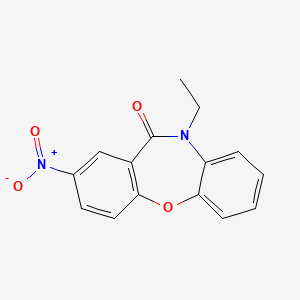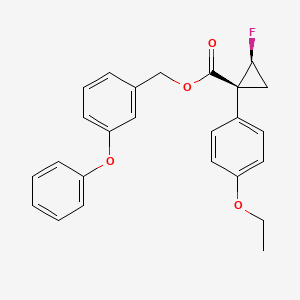
1-(Dibutylamino)-2-phenylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dibutylamino)-2-phenylpropan-2-ol is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a dibutylamino group attached to a phenylpropanol backbone
Méthodes De Préparation
The synthesis of 1-(Dibutylamino)-2-phenylpropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylpropan-2-ol with dibutylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
1-(Dibutylamino)-2-phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The dibutylamino group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like alkyl halides.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding alcohols and amines.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Dibutylamino)-2-phenylpropan-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-(Dibutylamino)-2-phenylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(Dibutylamino)-2-phenylpropan-2-ol can be compared with other similar compounds, such as:
2-(Dibutylamino)ethanol: Similar in structure but with a shorter carbon chain.
2-Phenylpropan-2-ol: Lacks the dibutylamino group, resulting in different chemical properties.
N,N-Dibutylbenzylamine: Contains a benzyl group instead of a phenylpropanol backbone.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for various applications.
Propriétés
Numéro CAS |
6340-80-3 |
|---|---|
Formule moléculaire |
C17H29NO |
Poids moléculaire |
263.4 g/mol |
Nom IUPAC |
1-(dibutylamino)-2-phenylpropan-2-ol |
InChI |
InChI=1S/C17H29NO/c1-4-6-13-18(14-7-5-2)15-17(3,19)16-11-9-8-10-12-16/h8-12,19H,4-7,13-15H2,1-3H3 |
Clé InChI |
ZTEXDCBRMUKYRD-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CC(C)(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




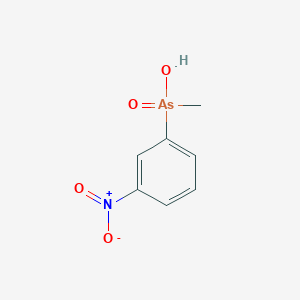
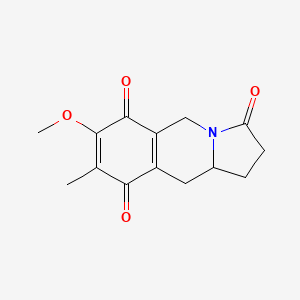
![4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol](/img/structure/B12799241.png)




